![molecular formula C21H29N5O6 B190082 (Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid CAS No. 183547-57-1](/img/structure/B190082.png)
(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gantofiban is a small molecule drug that functions as a glycoprotein IIb/IIIa antagonist. It was initially developed by Merck & Co., Inc. for its potential use in treating cardiovascular diseases, particularly for its antithrombotic properties. The compound inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing fibrinogen from binding and forming clots .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gantofiban involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The synthetic route typically involves:
Formation of the Core Structure: This involves the condensation of an amine with a carboxylic acid derivative to form an amide bond.
Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the core heterocyclic structure.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of Gantofiban follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions. The process is designed to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gantofiban undergoes several types of chemical reactions, including:
Oxidation: Gantofiban can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
The compound (Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid is a complex organic molecule with significant potential in pharmaceutical applications, particularly due to its structural features that suggest various biological activities. This article explores the scientific research applications of this compound, including its synthesis, biological activities, and potential therapeutic uses.
Chemical Composition
- Molecular Formula : C21H29N5O6
- Molecular Weight : 447.5 g/mol
- Chemical Identifier (CID) : 9578736
The structure of this compound includes:
- An oxazolidinone moiety , which is often linked to antibacterial properties.
- A piperazine ring , known for its versatility in medicinal chemistry.
- A carbamic acid functional group , contributing to its reactivity and potential biological interactions.
Chemical Reactivity
The compound's various functional groups allow for diverse chemical reactions, potentially leading to new derivatives with enhanced biological activities. Preliminary studies indicate that compounds with similar structures may exhibit significant antibacterial properties, making this compound a candidate for further investigation in antibiotic development.
Antibacterial Properties
Research into compounds with oxazolidinone structures has shown that they can be effective against resistant bacterial strains. The presence of the oxazolidinone ring in (Z)-[Amino-[4... suggests potential activity against Gram-positive bacteria, including strains resistant to traditional antibiotics like penicillin.
Potential Therapeutic Applications
Given its structural characteristics, (Z)-[Amino-[4... may have applications in:
- Antibiotic Development : Targeting resistant bacterial infections.
- Cancer Treatment : Compounds with similar frameworks have been studied for their anticancer properties due to their ability to inhibit specific cellular pathways.
- Neurological Disorders : Investigations into related compounds have suggested potential benefits in treating various CNS disorders .
Case Studies and Research Findings
Wirkmechanismus
Gantofiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it mediates the binding of fibrinogen and other adhesive molecules. By inhibiting this receptor, Gantofiban prevents the formation of platelet aggregates, thereby reducing the risk of thrombus formation. The molecular targets and pathways involved include the inhibition of fibrinogen binding and the subsequent prevention of platelet cross-linking .
Vergleich Mit ähnlichen Verbindungen
Gantofiban gehört zu einer Klasse von Verbindungen, die als Glycoprotein-IIb/IIIa-Antagonisten bekannt sind. Ähnliche Verbindungen sind:
Abciximab: Ein monoklonaler Antikörper, der ebenfalls den Glycoprotein-IIb/IIIa-Rezeptor angreift.
Eptifibatide: Ein zyklisches Peptid, das die Plättchenaggregation durch Bindung an den Glycoprotein-IIb/IIIa-Rezeptor hemmt.
Tirofiban: Ein nicht-peptidischer Antagonist, der ähnlich wie Gantofiban wirkt.
Einzigartigkeit
Gantofiban ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine hoch affine Bindung an den Glycoprotein-IIb/IIIa-Rezeptor ermöglicht. Dies führt zu einer effektiven Hemmung der Plättchenaggregation mit möglicherweise weniger Nebenwirkungen im Vergleich zu anderen Antagonisten .
Biologische Aktivität
(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid is a complex organic molecule with potential therapeutic applications, particularly in oncology and neurology. This compound has garnered interest due to its structural features that suggest possible biological activities, including inhibition of specific enzymes and modulation of signaling pathways.
Chemical Structure and Properties
The molecular formula for this compound is C21H29N5O6, with a molecular weight of approximately 447.5 g/mol. Its structure includes a carbamic acid moiety, which is known for its biological activity, particularly in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of oxazolidinones have shown significant cytotoxic effects against various cancer cell lines. The MTT assay has been employed to evaluate the efficacy of these compounds against breast cancer cells (MCF-7), with some derivatives demonstrating IC50 values comparable to standard chemotherapeutics like Doxorubicin .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit receptor protein tyrosine kinases, which are crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : Compounds in this class may also cause cell cycle arrest at various checkpoints, further inhibiting cancer cell growth.
Data Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Activity : A recent study synthesized several derivatives based on the oxazolidinone framework and tested their effects on MCF-7 breast cancer cells. The results indicated that certain modifications significantly enhanced anticancer activity compared to traditional agents like Doxorubicin .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms by which these compounds exert their effects. It was found that they could effectively inhibit key signaling pathways involved in tumor growth and metastasis, thereby presenting a promising avenue for further development as anticancer agents .
Eigenschaften
CAS-Nummer |
183547-57-1 |
---|---|
Molekularformel |
C21H29N5O6 |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
ethyl 2-[4-[[(5R)-3-[4-(N-methoxycarbonylcarbamimidoyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1 |
InChI-Schlüssel |
YNBHAPKHWDNTMZ-QGZVFWFLSA-N |
SMILES |
CCCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=NC(=O)O)N |
Isomerische SMILES |
CCOC(=O)CN1CCN(CC1)C[C@@H]2CN(C(=O)O2)C3=CC=C(C=C3)C(=N)NC(=O)OC |
Kanonische SMILES |
CCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=N)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.